molecular formula C24H25N5O3S B2679399 N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1242857-36-8

N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2679399
CAS No.: 1242857-36-8
M. Wt: 463.56
InChI Key: KCCOSXYKPKACBX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thienopyrimidine core, and an oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is usually introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving thienopyrimidine and oxadiazole derivatives.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidine-4-one share a similar core structure and may exhibit comparable biological activities.

    Oxadiazole Derivatives: Compounds such as 3-(3-methylphenyl)-1,2,4-oxadiazole have similar functional groups and can be used for comparison in terms of reactivity and biological effects.

Uniqueness

N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is unique due to its combination of a cyclohexyl group, thienopyrimidine core, and oxadiazole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or less complex analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclohexyl-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-7-6-8-16(11-14)21-27-22(32-28-21)20-15(2)19-23(33-20)25-13-29(24(19)31)12-18(30)26-17-9-4-3-5-10-17/h6-8,11,13,17H,3-5,9-10,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCOSXYKPKACBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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